molecular formula C10H10F4N4O B12220766 3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide

3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B12220766
M. Wt: 278.21 g/mol
InChI Key: ZCVQIQFDPUQZNA-UHFFFAOYSA-N
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Description

3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a fluorinated pyrrolidine under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.

    Biological Studies: It is used in studying the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • 3-Fluoro-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide

Uniqueness

3-Fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide stands out due to the presence of both pyrimidine and pyrrolidine rings, along with multiple fluorine atoms. This unique combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F4N4O

Molecular Weight

278.21 g/mol

IUPAC Name

3-fluoro-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H10F4N4O/c11-9(7(15)19)2-4-18(5-9)8-16-3-1-6(17-8)10(12,13)14/h1,3H,2,4-5H2,(H2,15,19)

InChI Key

ZCVQIQFDPUQZNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)N)F)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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